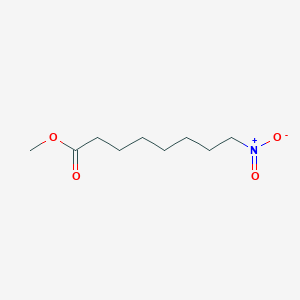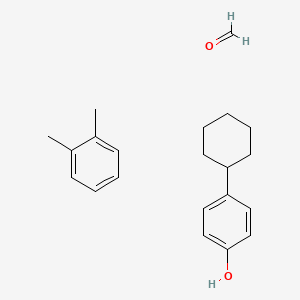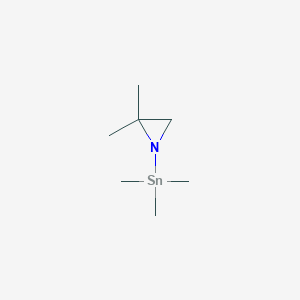
4-(Acetyloxy)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetyloxy)octanoic acid is an organic compound characterized by the presence of an acetyloxy group attached to the fourth carbon of an octanoic acid chain. This compound is a derivative of octanoic acid, a medium-chain fatty acid with the formula C₈H₁₆O₂ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)octanoic acid typically involves the acetylation of 4-hydroxyoctanoic acid. This can be achieved using acetyl chloride in the presence of a base like triethylamine . Another method involves the use of acetic anhydride with a catalyst such as pyridine and a bit of DMAP (4-dimethylaminopyridine) . These reactions are carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetyloxy)octanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxyoctanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyloxy group to an alcohol group, yielding 4-hydroxyoctanoic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used as reagents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Major Products Formed
Hydrolysis: 4-Hydroxyoctanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: 4-Hydroxyoctanoic acid.
Aplicaciones Científicas De Investigación
4-(Acetyloxy)octanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, such as antibacterial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(Acetyloxy)octanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, which can participate in various metabolic pathways. The octanoic acid moiety can be metabolized by enzymes involved in fatty acid oxidation, contributing to energy production and other cellular processes .
Comparación Con Compuestos Similares
4-(Acetyloxy)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A straight-chain saturated fatty acid with similar metabolic pathways.
4-Hydroxyoctanoic acid: The hydrolyzed form of this compound, lacking the acetyloxy group.
Acetic acid: A simple carboxylic acid that is a product of the hydrolysis of this compound.
The uniqueness of this compound lies in its acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
60121-03-1 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-acetyloxyoctanoic acid |
InChI |
InChI=1S/C10H18O4/c1-3-4-5-9(14-8(2)11)6-7-10(12)13/h9H,3-7H2,1-2H3,(H,12,13) |
Clave InChI |
DNRSQNCILTYJNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)

![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




